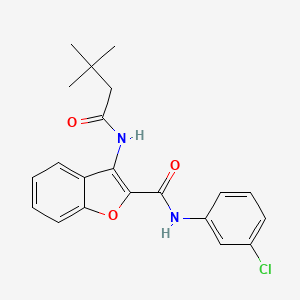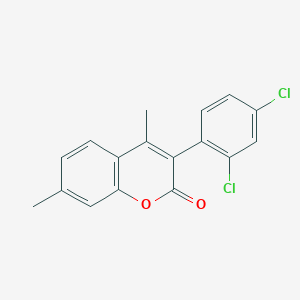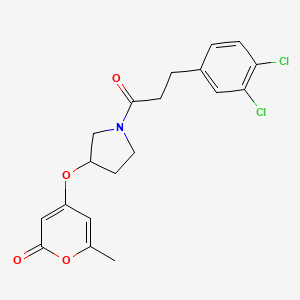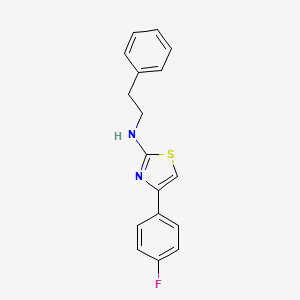
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAA belongs to the class of thiadiazole derivatives and has been shown to possess various biological activities, making it a promising candidate for drug development.
科学的研究の応用
Synthesis and Bioactivity
- N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide and its derivatives have been extensively studied for their bioactivity. A study highlighted the synthesis of [1,2,4]triazolo[3,4][1,3,4]thiadiazine derivatives and evaluated their antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).
Structure-Activity Relationship (SAR)
- Research has been conducted on the structure-activity relationship of derivatives including triazoles, thiadiazoles, and oxadiazoles, focusing on their anticonvulsant and CNS depressant activities (Kumudha, 2016).
Synthesis of Derivatives
- The synthesis and structural establishment of various N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives have been explored, contributing to the diversity of structures in this chemical class (Wang et al., 2010).
Glutaminase Inhibitors
- A derivative, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), has been identified as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). SAR studies of BPTES analogs led to the discovery of compounds with similar potency and improved solubility, highlighting the therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
- Novel compounds synthesized from N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[1,2,4]triazole-3-ylsulfanyl)-acetamide demonstrated significant in vitro antibacterial and anti-fungal activities, indicating potential in antimicrobial applications (Mahyavanshi et al., 2017).
Multicomponent Approach in Synthesis
- An efficient, atom-economical multicomponent approach was used to synthesize 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines. This method highlights the versatility in synthesizing these heterocyclic systems (Sujatha et al., 2018).
Anticoronavirus and Antitumoral Activity
- Discovery of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives showed promise in vitro for anticoronavirus and antitumoral activities. Structural variations in these derivatives enabled tuning of their biological properties (Jilloju et al., 2021).
Anticonvulsant Activity
- Some derivatives of N-(5-(Substituted)-1, 3, 4-thiadiazol-2-yl)-2-((5-(substitutes)-4H-1, 2, 4-triazol-3-yl) amino) acetamide were synthesized and evaluated for their anticonvulsant effects, showing high efficacy in some cases (Rishipathak et al., 2020).
特性
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS2/c19-9(6-20-12-13-7-14-17-12)15-11-16-10(21-18-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,17)(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIDYRRPAGROEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)

![ethyl 2-(2-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2639308.png)
![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)

![N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2639312.png)

![1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2639315.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-6-methylquinoline-3-carbonitrile hydrochloride](/img/structure/B2639323.png)


![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2639326.png)